
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N2O5 and its molecular weight is 316.313. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
The structural motif of this compound suggests potential as an antibacterial agent. Sulfonamide derivatives, which share some structural similarities, are known to inhibit bacterial growth by blocking the folate synthetase enzyme, crucial for bacterial folic acid synthesis . This compound could be explored for its efficacy against bacteria that are resistant to traditional sulfonamides.
Enzyme Inhibition
This compound may act as a moderate enzyme inhibitor. Enzyme inhibitors play a crucial role in managing various physiological disorders. For instance, sulfonamide compounds are inhibitors of carbonic anhydrase, which is implicated in conditions like epilepsy and osteoporosis . Research into the enzyme inhibitory action of this compound could lead to new treatments for such disorders.
Alzheimer’s Disease Therapy
Alzheimer’s disease is characterized by the degradation of cholinergic neurons and a deficit in neurotransmitter acetylcholine. Compounds that can inhibit cholinesterase enzymes are potential therapeutic agents for Alzheimer’s disease. The compound could be synthesized into derivatives that may act as cholinesterase enzyme inhibitors, offering a new avenue for Alzheimer’s treatment .
Anticancer Properties
Some sulfonamide derivatives have shown anticancer properties by disrupting the cell cycle in the G1 phase and acting as inhibitors of histone deacetylase (HDAC), which stops tumor cell growth. The compound’s structure suggests it could be modified to enhance these properties and be used as a potential anticancer agent .
Protease Inhibitors
Proteases are enzymes that break down proteins and peptides. Protease inhibitors are used to treat diseases such as hypertension and HIV. The compound’s potential to act as a protease inhibitor could be explored, which would contribute to the development of new medications for these conditions .
Organic Synthesis and Catalysis
The compound could be used in organic synthesis reactions to produce dendrimers, which are highly branched, star-shaped macromolecules with potential applications in drug delivery systems. Additionally, it could serve as a ligand for catalysts in asymmetrical reactions, which are important for producing enantiomerically pure substances in pharmaceuticals .
Mécanisme D'action
Result of Action
The compound has been shown to exhibit various biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, inhibition of cancer cell growth, and protection of neurons from oxidative stress. It also exhibits antibacterial properties, with significant biofilm inhibition activity against Escherichia coli and Bacillus subtilis .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-18-9-15(21-2)12(19)8-11(18)16(20)17-10-3-4-13-14(7-10)23-6-5-22-13/h3-4,7-9H,5-6H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUZFZFFUZYPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2863811.png)

![3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2863817.png)
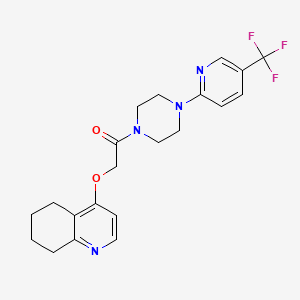
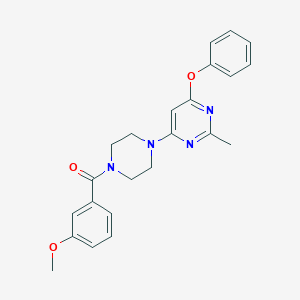
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2863821.png)
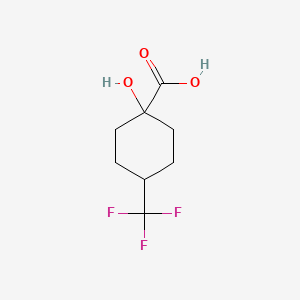
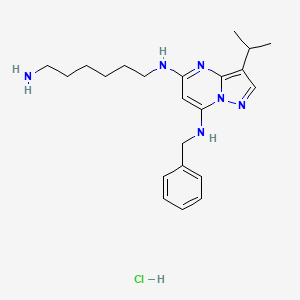
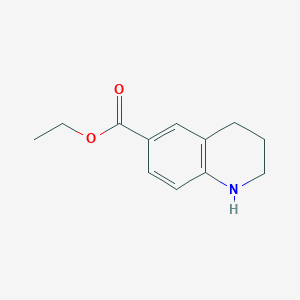
![N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid](/img/structure/B2863826.png)
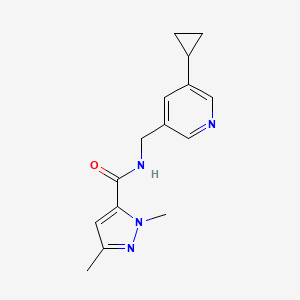
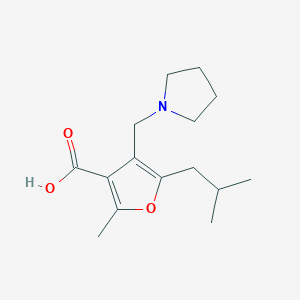
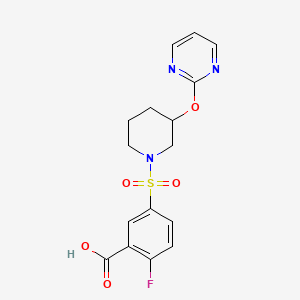
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2863834.png)